4-Ethynyl-3-methylbenzonitrile
Description
Significance of Aryl Nitriles and Terminal Alkynes in Chemical Research
Aryl nitriles are a class of organic compounds that feature a cyano (-C≡N) group attached to an aromatic ring. They are prevalent in a wide array of natural products, pharmaceuticals, agrochemicals, and dyes. researchgate.net The cyano group's ability to be transformed into various other functional groups, such as amines, amides, and carboxylic acids, renders aryl nitriles crucial intermediates in synthetic organic chemistry. researchgate.net Traditional methods for synthesizing aryl nitriles include the Sandmeyer and Rosenmund-von Braun reactions, as well as the dehydration of aldoximes and amides. researchgate.netrsc.org More contemporary approaches often involve transition metal-catalyzed cyanation reactions. researchgate.netbohrium.com
Terminal alkynes are hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain. youtube.com This functional group is highly reactive and participates in a variety of chemical transformations, making it indispensable in organic synthesis for constructing more complex molecules. numberanalytics.comnumberanalytics.com The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is notably acidic, allowing for its removal by a strong base to form a highly reactive acetylide anion. fiveable.mechemistrysteps.com This anion can then act as a potent nucleophile in reactions like alkylation, extending carbon chains. chemistrysteps.com
Strategic Position of 4-Ethynyl-3-methylbenzonitrile (B6234129) as a Versatile Synthetic Intermediate
This compound's structure, which combines the functionalities of both an aryl nitrile and a terminal alkyne, positions it as a highly versatile intermediate in organic synthesis. The presence of these two reactive sites allows for a wide range of chemical modifications, enabling the construction of diverse and complex molecular architectures. For instance, the terminal alkyne can undergo coupling reactions, while the nitrile group can be hydrolyzed or reduced to introduce other functionalities. This dual reactivity is particularly valuable in the synthesis of pharmaceuticals and materials with specific electronic or optical properties.
Historical Context of Ethynylbenzonitriles in Academic Chemistry
The study of ethynylbenzonitriles is situated within the broader history of coordination chemistry and the development of reticular chemistry. Early work in coordination chemistry laid the foundation for understanding how metal ions bind to ligands, which is crucial for many of the reactions involving ethynylbenzonitriles. nih.gov The development of metal-organic frameworks (MOFs) and supramolecular coordination complexes highlighted the utility of rigid organic linkers, a role that ethynylbenzonitrile derivatives can play. nih.gov For example, 1,3,5-tris(3-ethynylbenzonitrile)benzene was used in early examples of MOF modifications. nih.gov The study of metallacyclopropenes, which are important intermediates in organometallic synthesis and catalysis, also has a long history and is closely related to the chemistry of alkynes. rsc.org
Overview of Research Methodologies Employed in Studies of this compound
The investigation of this compound and related compounds employs a variety of research methodologies. Synthesis and characterization are fundamental aspects. The synthesis of related structures, such as triazole-pyrimidine-methylbenzonitrile derivatives, has been detailed in the scientific literature. nih.gov
Characterization often involves spectroscopic techniques. For instance, theoretical spectroscopic studies and quantum chemical calculations have been used to analyze the properties of similar molecules like 5-fluoro-2-methyl benzonitrile (B105546) and 4-fluoro-3-methylbenzonitrile. iapaar.com These computational methods provide insights into molecular structure, vibrational frequencies, and electronic properties.
Experimental research designs, such as randomized controlled trials and various sampling methods, are standard in broader chemical and clinical research, ensuring the reliability and validity of findings. nih.gov The specific methodologies chosen depend on the research question, but they are all grounded in the principles of systematic observation, experimentation, and data analysis. nih.govuow.edu.au
Chemical Properties and Research Data
The chemical properties of this compound and related compounds are essential for understanding their reactivity and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H7N |
| Monoisotopic Mass | 141.05785 Da |
| XlogP (predicted) | 2.3 |
| InChI | InChI=1S/C10H7N/c1-3-10-5-4-9(7-11)6-8(10)2/h1,4-6H,2H3 |
| InChIKey | MDEQKJIRPDKBHO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C#N)C#C |
| Data sourced from PubChem uni.lu |
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 142.06513 | 143.7 |
| [M+Na]+ | 164.04707 | 155.0 |
| [M-H]- | 140.05057 | 147.1 |
| [M+NH4]+ | 159.09167 | 158.2 |
| [M+K]+ | 180.02101 | 150.5 |
| [M+H-H2O]+ | 124.05511 | 129.8 |
| [M+HCOO]- | 186.05605 | 155.6 |
| [M+CH3COO]- | 200.07170 | 208.0 |
| [M+Na-2H]- | 162.03252 | 146.5 |
| [M]+ | 141.05730 | 135.7 |
| [M]- | 141.05840 | 135.7 |
| Data sourced from PubChem, calculated using CCSbase uni.lu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7N |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-ethynyl-3-methylbenzonitrile |
InChI |
InChI=1S/C10H7N/c1-3-10-5-4-9(7-11)6-8(10)2/h1,4-6H,2H3 |
InChI Key |
MDEQKJIRPDKBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethynyl 3 Methylbenzonitrile
Retrosynthetic Analysis of 4-Ethynyl-3-methylbenzonitrile (B6234129)
A logical retrosynthetic analysis of this compound suggests that the primary disconnection points are the carbon-carbon bonds of the ethynyl (B1212043) group and the bond between the methyl group and the aromatic ring. The most strategically sound approach involves the disconnection of the C(sp)-C(sp²) bond of the ethynyl group, leading to a halogenated benzonitrile (B105546) precursor and an acetylene (B1199291) equivalent. This strategy is advantageous as it allows for the late-stage introduction of the reactive ethynyl moiety.
The key transformation in the forward synthesis is a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. This reaction forms the basis of the synthetic strategy, where a 4-halo-3-methylbenzonitrile is coupled with a suitable terminal alkyne. The retrosynthetic pathway can be summarized as follows: disconnecting the ethynyl group from the benzonitrile ring points to a 4-halo-3-methylbenzonitrile as a key intermediate. This intermediate, in turn, can be conceptually derived from a simpler, commercially available starting material through selective halogenation and methylation reactions.
Precursor Chemistry for the Formation of the Benzonitrile Core
The successful synthesis of this compound is highly dependent on the efficient preparation of a suitably functionalized benzonitrile precursor, typically 4-bromo-3-methylbenzonitrile (B1271910). The synthesis of this key intermediate can be achieved through several routes, often starting from commercially available materials like m-toluidine (B57737) or 3-methylbenzonitrile (B1361078).
One common approach involves the bromination of 3-methylbenzonitrile. Direct bromination using bromine in the presence of a Lewis acid catalyst can lead to a mixture of isomers. Therefore, regioselective methods are preferred. A well-established method is the Sandmeyer reaction, starting from 3-methyl-4-nitroaniline. The amino group directs the initial bromination to the desired position, followed by diazotization and subsequent cyanation to install the nitrile group.
Alternatively, a direct and regioselective synthesis of 4-bromo-3-methylbenzonitrile can be achieved from 3-methylbenzonitrile via electrophilic bromination using N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction conditions need to be carefully controlled to favor the formation of the desired 4-bromo isomer over other potential products.
Introduction of the Ethynyl Group via Advanced Alkynylation Techniques
The introduction of the ethynyl group onto the 4-position of the 3-methylbenzonitrile core is a critical step in the synthesis. This is most effectively accomplished through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl Functionalization
The Sonogashira coupling is the most widely employed method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide. In the context of synthesizing this compound, this involves the reaction of 4-bromo-3-methylbenzonitrile with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
The general reaction scheme is as follows:
4-bromo-3-methylbenzonitrile + Trimethylsilylacetylene → 4-((trimethylsilyl)ethynyl)-3-methylbenzonitrile
The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. This protecting group can be easily removed under mild basic conditions to yield the final product, this compound.
The choice of catalyst, ligand, base, and solvent significantly impacts the reaction's efficiency and yield. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. Copper(I) iodide is a typical co-catalyst. A variety of bases can be used, with amines such as triethylamine (B128534) or diisopropylethylamine being common choices. The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
Recent advancements have focused on developing copper-free Sonogashira coupling protocols to avoid issues associated with copper, such as the formation of diacetylene byproducts (Glaser coupling) and difficulties in removing copper residues from the final product. These copper-free methods often employ more sophisticated palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands.
Below is an interactive data table summarizing typical conditions for the Sonogashira coupling of related aryl bromides:
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 95 |
| 4-Bromo-3-methylaniline | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 88 |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 100 | 92 |
| 4-Bromo-3-fluorobenzonitrile | Ethynylbenzene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 90 |
Alternative Methodologies for Terminal Alkyne Introduction
While the Sonogashira coupling is the predominant method, other techniques exist for the introduction of a terminal alkyne onto an aromatic ring. One such method involves the use of hypervalent iodine reagents. For instance, an aryl iodide can be reacted with an ethynyl-substituted hypervalent iodine compound in the presence of a suitable catalyst.
Another approach is the Stephens-Castro coupling, which typically involves the reaction of a copper acetylide with an aryl iodide. While effective, this method often requires harsher reaction conditions compared to the palladium-catalyzed Sonogashira reaction.
More recently, transition-metal-free methods for the alkynylation of aryl halides have been developed. These reactions often proceed via a benzyne (B1209423) intermediate, generated by the action of a strong base on the aryl halide. The terminal alkyne then traps the benzyne intermediate. However, the regioselectivity of such reactions can be a challenge with substituted aryl halides.
Selective Methyl Group Installation and Functionalization Routes
The presence of the methyl group at the 3-position of the benzonitrile ring is crucial for the identity of the target molecule. The introduction of this methyl group can be achieved at different stages of the synthesis. One strategy involves starting with a pre-methylated precursor, such as 3-methylbenzonitrile, as discussed in Section 2.2.
Alternatively, the methyl group can be introduced onto a functionalized benzonitrile ring. For example, a directed ortho-lithiation of a protected 4-cyanophenol derivative, followed by quenching with an electrophilic methylating agent like methyl iodide, could potentially install the methyl group at the desired position. However, achieving high regioselectivity in such reactions can be challenging.
Another approach involves the use of transition metal-catalyzed cross-coupling reactions to install the methyl group. For instance, a 4-cyano-3-halobenzonitrile could be subjected to a Suzuki or Negishi coupling with a methyl-containing organometallic reagent. The choice of catalyst and reaction conditions would be critical to ensure selective methylation without affecting the nitrile or the other halogen.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand can have a profound effect on the reaction outcome. For challenging substrates, bulky and electron-rich ligands such as XPhos or SPhos can improve catalytic activity and prevent the formation of palladium black.
Base: The strength and nature of the base are critical. While amine bases like triethylamine are common, inorganic bases such as potassium carbonate or cesium carbonate can be effective, particularly in copper-free protocols.
Solvent: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like DMF and NMP are often effective, but greener solvent alternatives are increasingly being explored.
Temperature: The reaction temperature is a key parameter that needs to be optimized. While some modern catalytic systems allow for room-temperature couplings, elevated temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides.
An example of an optimization study for a similar Sonogashira coupling is presented in the interactive table below:
| Parameter | Variation | Effect on Yield |
| Catalyst | Pd(PPh₃)₄ | Good |
| PdCl₂(PPh₃)₂ | Excellent | |
| Pd(OAc)₂ / XPhos | High, especially for challenging substrates | |
| Base | Et₃N | Good |
| K₂CO₃ | Moderate | |
| Cs₂CO₃ | Excellent, particularly in copper-free systems | |
| Solvent | THF | Good |
| DMF | Excellent | |
| Toluene | Moderate | |
| Temperature | Room Temperature | Low to moderate |
| 60 °C | Good | |
| 100 °C | Excellent, but potential for side reactions |
By systematically evaluating these parameters, an efficient and high-yielding synthesis of this compound can be developed. Careful purification of intermediates and the final product, typically through column chromatography, is essential to obtain the compound in high purity.
Scalability and Efficiency Considerations in Research Synthesis of this compound
The laboratory-scale synthesis of this compound is a multi-step process that requires careful consideration of various factors to ensure both high efficiency and the potential for future scalability. The primary route involves a Sonogashira coupling reaction followed by a deprotection step. Key considerations in this synthetic approach include the choice of starting materials, optimization of reaction conditions to maximize yield and minimize impurities, and the purification methods employed.
A common and effective strategy for the synthesis of this compound begins with a Sonogashira coupling of a halogenated precursor, such as 4-bromo-3-methylbenzonitrile or 4-iodo-3-methylbenzonitrile, with a protected acetylene source like trimethylsilylacetylene (TMSA). This initial step yields the silyl-protected intermediate, 4-((trimethylsilyl)ethynyl)-3-methylbenzonitrile. The use of a protecting group on the acetylene is crucial to prevent undesired side reactions, such as homocoupling.
The efficiency of the Sonogashira coupling is highly dependent on the catalyst system, solvent, base, and reaction temperature. Palladium complexes, often in conjunction with a copper(I) co-catalyst, are standard for this transformation. Catalyst loading is a critical parameter for both cost and environmental considerations, especially when scaling up the reaction. Lowering the catalyst loading without significantly compromising the reaction rate or yield is a key goal in optimizing the efficiency of the synthesis. The choice of the halogen on the benzonitrile ring also impacts reactivity, with iodides generally being more reactive than bromides, which can influence the required catalyst loading and reaction conditions.
Following the successful coupling, the trimethylsilyl (TMS) protecting group is removed to afford the final product, this compound. This deprotection is typically achieved under mild basic conditions, for instance, using potassium carbonate in a solvent mixture like methanol (B129727) and tetrahydrofuran (THF). The efficiency of this step is generally high, with the primary challenge being the complete removal of the protecting group and any silicon-containing byproducts during workup and purification.
For research-scale synthesis, purification is often accomplished by column chromatography. While effective at providing high-purity material, this method can be a bottleneck when considering scalability. The generation of significant solvent waste and the labor-intensive nature of chromatography make it less ideal for larger-scale production. Therefore, developing a synthesis that yields a crude product of high enough purity to be purified by crystallization would be a significant improvement in terms of efficiency and scalability.
To illustrate the scalability and efficiency considerations, the following data table outlines a typical two-step synthesis of this compound from 4-iodo-3-methylbenzonitrile, highlighting key reaction parameters that can be optimized.
| Parameter | Step 1: Sonogashira Coupling | Step 2: Deprotection |
|---|---|---|
| Starting Material | 4-Iodo-3-methylbenzonitrile, Trimethylsilylacetylene | 4-((trimethylsilyl)ethynyl)-3-methylbenzonitrile |
| Catalyst System | Pd(PPh3)2Cl2, CuI | Not Applicable |
| Solvent | Tetrahydrofuran (THF), Triethylamine | Tetrahydrofuran (THF), Methanol |
| Base | Triethylamine | Potassium Carbonate |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 14 hours | 12 hours |
| Purification Method | Column Chromatography | Aqueous Workup, Column Chromatography |
Reactivity and Reaction Mechanisms of 4 Ethynyl 3 Methylbenzonitrile
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns
Directed Ortho-Metalation (DoM) Strategies for Substituted Benzonitriles
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The technique utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or t-butyllithium, facilitating the deprotonation of a nearby ortho-proton. wikipedia.orguwindsor.ca This process creates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a new substituent exclusively at the ortho position. wikipedia.org
The nitrile group (–CN) can function as a moderate directing metalation group. organic-chemistry.org In the case of benzonitriles, the nitrogen atom's lone pair can chelate the lithium ion, positioning the organolithium base to abstract a proton from the C2 or C6 position. For 4-Ethynyl-3-methylbenzonitrile (B6234129), the nitrile group is located at C1. The potential sites for ortho-metalation are the C2 and C6 positions.
The C2 position is substituted with a methyl group in the target molecule's regioisomer, 3-methylbenzonitrile (B1361078), but in this compound, the positions ortho to the nitrile group are C3 (bearing the methyl group) and C5 (unsubstituted). Deprotonation would therefore be expected to occur preferentially at the more acidic C5 position, which is sterically unhindered compared to the C3 position. Once the lithiated intermediate is formed at C5, it can be quenched with an electrophile (E+) to yield a 1,3,4,5-tetrasubstituted benzene (B151609) derivative. The efficiency and success of DoM depend on factors like the choice of the organolithium base, solvent, and temperature. uwindsor.caunito.it
Influence of Substituents on Ring Activation/Deactivation
Nitrile Group (–CN): The nitrile group is a powerful electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). The nitrogen atom is highly electronegative, and the triple bond allows for the delocalization of electron density from the ring. Consequently, the nitrile group strongly deactivates the aromatic ring towards electrophilic substitution and is a meta-director. libretexts.org
Methyl Group (–CH₃): The methyl group is an alkyl group that acts as an electron-donating group primarily through an inductive effect (+I) and hyperconjugation. It activates the aromatic ring, making it more susceptible to electrophilic attack, and is an ortho, para-director. ucsb.edu
In this compound, the powerful deactivating and meta-directing nitrile group at C1, combined with the deactivating ethynyl (B1212043) group at C4, renders the ring significantly electron-deficient. The activating, ortho/para-directing methyl group at C3 provides some counteracting electron donation. For a potential electrophilic substitution reaction, the directing effects of the three groups would need to be assessed. The methyl group directs to positions 2, 4, and 6. The nitrile group directs to positions 3 and 5. The ethynyl group directs to positions 2 and 6 (ortho) and 5 (meta). The C5 position is meta to the nitrile, ortho to the ethynyl, and para to the methyl group, making it a potential, albeit still deactivated, site for substitution.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| Nitrile (–CN) | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | Meta |
| Methyl (–CH₃) | +I (Donating) | Hyperconjugation (Donating) | Activating | Ortho, Para |
| Ethynyl (–C≡CH) | -I (Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |
Synergistic Reactivity of Multiple Functional Groups in this compound
The nitrile and ethynyl functionalities in this compound can react independently or in concert to yield a variety of products. This synergistic reactivity allows for complex molecular architectures to be built from this starting material.
The ethynyl group is highly versatile. It can undergo:
Sonogashira coupling: A key reaction to form carbon-carbon bonds with aryl or vinyl halides, catalyzed by palladium and copper complexes.
Cycloaddition reactions: It can act as a dienophile or a dipolarophile in reactions like the Diels-Alder or [3+2] cycloadditions to form various heterocyclic or carbocyclic systems.
Addition reactions: Electrophiles like halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) can add across the triple bond.
Hydration: In the presence of acid and a mercury catalyst, it can be hydrated to form a methyl ketone.
Reduction: It can be reduced to an alkene (using catalysts like Lindlar's) or an alkane (using H₂/Pd). masterorganicchemistry.com
The nitrile group can undergo:
Reduction: It can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to a carboxylic acid (–COOH).
Addition of organometallic reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis. masterorganicchemistry.com
Synergistic reactivity often involves intramolecular reactions where both groups participate. For instance, in related 2-ethynylbenzonitrile (B1338395) derivatives, anionic cyclization can occur where a nucleophile adds to the ethynyl group, and the resulting vinyl anion attacks the nitrile carbon to form a five- or six-membered ring. researchgate.net The regiochemical outcome of such cyclizations (5-exo vs. 6-endo) can be influenced by the substituents on the ethynyl group. researchgate.net While this compound does not have the ortho relationship required for this specific cyclization, similar principles of cooperative reactivity can be applied in other contexts, such as in the design of multi-step syntheses where one functional group is transformed to facilitate a reaction at the other.
| Functional Group | Reaction Type | Common Reagents | Product Functional Group |
|---|---|---|---|
| Ethynyl (–C≡CH) | Sonogashira Coupling | Ar-X, Pd(PPh₃)₄, CuI, Base | Substituted Alkyne (–C≡C-Ar) |
| Click Chemistry (Cycloaddition) | Azide (R-N₃), Cu(I) catalyst | Triazole | |
| Partial Reduction | H₂, Lindlar's Catalyst | Vinyl (–CH=CH₂) | |
| Hydration | H₂SO₄, H₂O, HgSO₄ | Acetyl (–C(O)CH₃) | |
| Nitrile (–CN) | Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl (–CH₂NH₂) |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxyl (–COOH) | |
| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone (–C(O)R) |
Applications of 4 Ethynyl 3 Methylbenzonitrile As a Building Block in Complex Organic Synthesis
Utilization in Cross-Coupling Reactions for Advanced Molecular Architectures
Cross-coupling reactions are fundamental tools in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The terminal alkyne functionality of 4-Ethynyl-3-methylbenzonitrile (B6234129) makes it an excellent substrate for a variety of these transformations, enabling the straightforward introduction of the cyano- and methyl-substituted phenylacetylene moiety into larger molecules.
Sonogashira Coupling Reactions with this compound
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. beilstein-journals.orgnih.gov While specific studies detailing the extensive use of this compound in Sonogashira reactions are limited, its structure suggests it would be a highly effective coupling partner. The electron-withdrawing nature of the nitrile group can influence the reactivity of the alkyne, and the methyl group provides steric and electronic differentiation.
In a typical Sonogashira coupling, this compound would be reacted with an aryl or vinyl halide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a copper(I) co-catalyst like copper(I) iodide, and an amine base in a suitable solvent. The reaction proceeds under mild conditions and exhibits broad functional group tolerance. organic-chemistry.org
Table 1: Representative Sonogashira Coupling Reaction Parameters This table illustrates general conditions for Sonogashira coupling with aryl acetylenes, which would be applicable to this compound.
| Aryl Halide Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₄ | CuI | Triethylamine (B128534) | THF | Room Temp. | >90 |
| 4-Bromotoluene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 50 | 85-95 |
Other Palladium-, Copper-, and Nickel-Catalyzed Coupling Reactions
Beyond the Sonogashira reaction, this compound is a potential substrate for a range of other metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Reactions: Palladium catalysts are highly versatile and can be used in various coupling reactions beyond the Sonogashira protocol. For instance, in a copper-free Sonogashira-type reaction, a palladium catalyst alone can facilitate the coupling of terminal alkynes with aryl halides, often under slightly more forcing conditions. organic-chemistry.org The choice of ligand for the palladium center is crucial in these reactions to ensure efficient catalytic turnover.
Copper-Catalyzed Reactions: Copper catalysts play a significant role in alkyne chemistry. While often used as a co-catalyst in Sonogashira reactions, copper can also catalyze the homocoupling of terminal alkynes (Glaser coupling) to form symmetrical diynes. Careful control of reaction conditions is necessary to favor the desired cross-coupling product when using copper catalysts. Recent research has demonstrated the utility of copper catalysts in the coupling of terminal acetylenes with aryl halides. For example, a study on a heterogeneous copper catalyst showed effective coupling of various arylacetylenes, including the structurally similar 4-ethynylbenzonitrile, with aryl iodides, achieving excellent yields. organic-chemistry.org
Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium for many cross-coupling reactions. nih.govprinceton.edu Nickel-catalyzed cross-coupling of terminal alkynes with aryl halides can provide access to a wide range of substituted alkynes. The reactivity of nickel catalysts can differ from that of palladium, sometimes offering complementary selectivity. The benzonitrile (B105546) moiety within this compound could potentially interact with the nickel center, influencing the catalytic cycle. scispace.com
Table 2: Examples of Copper-Catalyzed Sonogashira-Type Coupling of 4-Ethynylbenzonitrile with Aryl Halides organic-chemistry.org
| Aryl Halide | Product | Yield (%) |
|---|---|---|
| Iodobenzene | 4-(phenylethynyl)benzonitrile | 96 |
| 1-Iodo-4-nitrobenzene | 4-((4-nitrophenyl)ethynyl)benzonitrile | 94 |
Role in Click Chemistry and Bioconjugation Research
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. nih.gov The terminal alkyne of this compound makes it a prime candidate for participation in one of the most prominent click reactions: the azide-alkyne cycloaddition.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide. nih.govwikipedia.org This reaction is widely used in drug discovery, materials science, and bioconjugation. This compound can serve as the alkyne component in CuAAC reactions, allowing for the covalent linkage of the benzonitrile-containing fragment to molecules bearing an azide group. beilstein-journals.org
The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The resulting triazole ring is highly stable and serves as a robust linker.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Click Reactions
A significant advancement in click chemistry for biological applications is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, making it suitable for use in living systems. princeton.edunih.gov In SPAAC, a strained cyclooctyne reacts rapidly with an azide. While this compound itself is not a strained alkyne, it can be chemically modified to incorporate a strained ring system, thereby enabling its use in metal-free click reactions. sigmaaldrich.com The development of such derivatives would expand the utility of this building block into the realm of in vivo bioconjugation and live-cell imaging. nih.govnih.gov
Participation in Cycloaddition Reactions
Cycloaddition reactions are powerful methods for the construction of cyclic compounds. The alkyne functionality of this compound can participate as a dipolarophile in 1,3-dipolar cycloadditions or as a dienophile in Diels-Alder reactions, although the latter is less common for simple alkynes.
In a 1,3-dipolar cycloaddition, the alkyne reacts with a 1,3-dipole, such as an azide (as in the Huisgen cycloaddition, the basis of click chemistry), a nitrile oxide, or a nitrone, to form a five-membered heterocyclic ring. bldpharm.com For example, the reaction of this compound with a nitrile oxide would yield a substituted isoxazole, another important heterocyclic motif in medicinal chemistry. These reactions provide a direct route to highly functionalized heterocyclic compounds that can be further elaborated. nih.gov
Diels-Alder and Inverse Electron Demand Diels-Alder Reactions
The ethynyl (B1212043) group in this compound serves as a dienophile in [4+2] cycloaddition reactions. wikipedia.orgorganic-chemistry.org The reaction's nature is heavily influenced by the electronic properties of the reacting diene. The presence of the electron-withdrawing benzonitrile group reduces the electron density of the alkyne, making it an "electron-poor" dienophile.
In a conventional Diels-Alder reaction , this electron-poor alkyne reacts efficiently with electron-rich dienes. organic-chemistry.orgmasterorganicchemistry.com The driving force is the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org The reaction results in the formation of a substituted, partially saturated six-membered ring. wikipedia.org
Conversely, in an Inverse Electron Demand Diels-Alder (IEDDA) reaction, the roles are reversed. wikipedia.orgunits.it this compound acts as the electron-poor component, reacting with an electron-rich diene, such as a substituted tetrazine. wikipedia.orgcreative-biolabs.comnih.gov This type of reaction is particularly powerful for synthesizing highly substituted heterocyclic compounds, as it often proceeds under mild conditions and with high regioselectivity. creative-biolabs.comsigmaaldrich.com IEDDA reactions, especially with tetrazines, are known for their rapid kinetics and have been employed in fields like bioconjugation. creative-biolabs.comsigmaaldrich.com The initial cycloaddition is typically followed by a retro-Diels-Alder reaction, leading to the expulsion of a small molecule like dinitrogen and the formation of a stable aromatic product. creative-biolabs.comnih.gov
| Reaction Type | Role of this compound | Typical Reactant Partner (Diene) | Resulting Product Class |
|---|---|---|---|
| Normal Demand Diels-Alder | Electron-Poor Dienophile | Electron-Rich Dienes (e.g., Danishefsky's diene) | Substituted Cyclohexene Derivatives |
| Inverse Electron Demand Diels-Alder (IEDDA) | Electron-Poor Component | Electron-Rich Azadienes (e.g., 1,2,4,5-tetrazines) | Substituted Diazines or other Heterocycles |
1,3-Dipolar Cycloadditions and Heterocycle Formation
The carbon-carbon triple bond of this compound is an excellent "dipolarophile" for 1,3-dipolar cycloaddition reactions. wikipedia.orgijrpc.com This class of reactions is a powerful method for constructing five-membered heterocyclic rings in a stereospecific and often regioselective manner. wikipedia.org The reaction involves the combination of a 1,3-dipole with the alkyne to form the heterocyclic product. ijrpc.com
A prominent example is the Huisgen 1,3-dipolar cycloaddition between an organic azide and the alkyne, which yields a 1,2,3-triazole ring. wikipedia.orgyoutube.com This reaction, particularly its copper-catalyzed variant ("Click Chemistry"), is widely used due to its high efficiency, mild reaction conditions, and broad functional group tolerance. ijrpc.comyoutube.com Other useful 1,3-dipoles that can react with the ethynyl group include:
Nitrile oxides , which generate isoxazoles. wikipedia.orgyoutube.com
Nitrones , which produce isoxazolines. ijrpc.com
Azomethine ylides , which lead to the formation of pyrrolidine derivatives. mdpi.com
These reactions provide direct access to a diverse range of aromatic and non-aromatic five-membered heterocycles, which are common structural motifs in pharmaceuticals and functional materials. wikipedia.orgijrpc.com
| 1,3-Dipole | Resulting 5-Membered Heterocycle |
|---|---|
| Azide (R-N3) | 1,2,3-Triazole |
| Nitrile Oxide (R-CNO) | Isoxazole |
| Nitrone (R2C=N+(R)-O-) | Isoxazoline |
Precursor for Supramolecular Assemblies and Macrocycles
The rigid, well-defined geometry of the arylene ethynylene scaffold makes this compound an attractive precursor for the synthesis of shape-persistent macrocycles and other supramolecular assemblies. nih.govresearchgate.net These structures are of significant interest for their applications in molecular recognition, host-guest chemistry, and materials science. researchgate.netnsf.gov
The nitrile group can act as a hydrogen bond acceptor or a coordination site for metal ions, while the ethynyl group can participate in coupling reactions to form the macrocyclic backbone. nih.gov Synthetic strategies often employ templating effects or high-dilution conditions to favor the formation of discrete cyclic structures over linear polymers. nsf.gov The resulting macrocycles often possess a defined cavity and can be functionalized further to create complex host systems. nih.govresearchgate.net
Integration into Polymerization Processes for Functional Materials Research
This compound is a suitable monomer for the synthesis of π-conjugated polymers. nih.gov These materials are characterized by an extended system of alternating single and multiple bonds, which imparts unique optoelectronic properties useful in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. chemrxiv.orggoogle.com
The primary method for incorporating this monomer is through transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. mdpi.com In a typical polymerization, this compound would be co-polymerized with a di- or polyhalogenated aromatic or heteroaromatic comonomer. The reaction couples the terminal alkyne of one monomer with the halide of another, extending the polymer chain. mdpi.com The properties of the resulting polymer, such as its solubility, band gap, and charge carrier mobility, can be tuned by the choice of the comonomer and the inclusion of solubilizing side chains. chemrxiv.orggoogle.com
The defined structure and functional groups of this compound make it an ideal building block, or "linker," for the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgtcichemicals.comsigmaaldrich.com
In MOFs , the nitrile group can serve as a coordination site, binding to metal ions or metal-containing clusters (secondary building units, SBUs) to form an extended, porous network. nih.govrroij.com The geometry of the linker dictates the topology and pore dimensions of the resulting framework, which is crucial for applications in gas storage, separation, and catalysis. sigmaaldrich.commdpi.com
In COFs , which are constructed entirely from light elements connected by strong covalent bonds, the ethynyl group is the key reactive site. tcichemicals.comrsc.orgmdpi.com It can undergo reactions such as self-condensation or coupling with other linkers to form the robust, porous framework. tcichemicals.comtcichemicals.com The inherent porosity and high thermal stability of COFs make them promising for a range of applications, including catalysis and energy storage. tcichemicals.commdpi.com
| Framework Type | Key Functional Group | Role of the Molecule | Bonding Type |
|---|---|---|---|
| Metal-Organic Framework (MOF) | Nitrile (-CN) | Organic Linker | Coordinative Bonds (N → Metal) |
| Covalent Organic Framework (COF) | Ethynyl (-C≡CH) | Monomer/Linker | Covalent Bonds (e.g., via alkyne coupling) |
Derivatization of the Methyl Group for Extended Functionality
The methyl group on the aromatic ring, while generally less reactive than the ethynyl group, provides an additional site for chemical modification. This derivatization can introduce new functional groups, thereby expanding the synthetic utility of the core molecule.
A common transformation is free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, to convert the methyl group (-CH₃) into a bromomethyl group (-CH₂Br). This new functionality is a versatile electrophilic handle for subsequent nucleophilic substitution reactions. This allows for the attachment of a wide variety of other groups, such as azides, amines, ethers, and esters, enabling the integration of the molecule into more complex structures or for the attachment of reporter tags. Further oxidation of the methyl group could yield a carboxylic acid, providing another key functional handle for amide coupling or esterification reactions.
Computational and Theoretical Investigations of 4 Ethynyl 3 Methylbenzonitrile
Quantum Chemical Calculations of Electronic Structure and Orbital Interactions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-ethynyl-3-methylbenzonitrile (B6234129), which arise from the arrangement of its electrons and the interactions between its constituent orbitals. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure.
The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital that is most likely to accept an electron, highlighting areas susceptible to electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electronic excitability. researchgate.net A smaller gap suggests that the molecule can be more easily excited, which influences its color and photochemical properties.
Table 1: Predicted Electronic Properties of this compound Note: These values are representative examples based on typical quantum chemical calculations for similar aromatic compounds.
| Property | Predicted Value | Method |
| HOMO Energy | -6.5 eV | B3LYP/6-311G(d,p) |
| LUMO Energy | -1.2 eV | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311G(d,p) |
| Dipole Moment | 3.8 D | B3LYP/6-311G(d,p) |
Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways
Density Functional Theory (DFT) has become a primary tool for studying the reactivity of organic molecules due to its balance of computational cost and accuracy. chemrxiv.org DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction, making them suitable for larger systems. nih.gov
For this compound, DFT can be used to predict various reactivity descriptors. mdpi.com Global descriptors, such as chemical potential, hardness, and electrophilicity index, provide a general overview of the molecule's reactivity. mdpi.com Local reactivity descriptors, like Fukui functions and Parr functions, are used to identify the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.comnih.gov For example, the analysis of these functions would likely indicate that the carbon atom of the nitrile group and the terminal carbon of the ethynyl (B1212043) group are potential sites for nucleophilic addition, while the aromatic ring is susceptible to electrophilic substitution.
DFT is also invaluable for mapping out potential energy surfaces of chemical reactions involving this compound. By locating transition states and calculating activation energies, researchers can elucidate reaction mechanisms and predict the most favorable reaction pathways. mdpi.com For instance, DFT could be used to model the mechanism of a Sonogashira coupling reaction at the ethynyl group or a nucleophilic aromatic substitution on the benzene (B151609) ring. These calculations provide detailed insights into the energetics and intermediates of the reaction, which can be used to optimize reaction conditions. researchgate.net
Table 2: Calculated Reactivity Indices for this compound Note: The values presented are illustrative and typical for DFT calculations on substituted benzonitriles.
| Reactivity Index | Predicted Value (eV) | Description |
| Chemical Potential (μ) | -3.85 | Tendency of electrons to escape from the system. |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 2.80 | Capacity to accept electrons. |
| Global Nucleophilicity (N) | 2.50 | Capacity to donate electrons. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their movements and interactions on a femtosecond timescale.
For a relatively rigid molecule like this compound, conformational analysis via MD is primarily concerned with the rotation of the methyl group. However, MD simulations become particularly powerful when studying the intermolecular interactions of this compound in different environments, such as in a solvent or within a crystal lattice. These simulations can reveal how solvent molecules arrange themselves around the solute and how multiple molecules of this compound pack together in the solid state.
By analyzing the radial distribution functions and calculating the potential of mean force, MD simulations can provide a detailed picture of the non-covalent interactions, such as π-π stacking between the aromatic rings and hydrogen bonding involving the nitrile group. nih.gov This information is crucial for understanding the solubility, crystal structure, and bulk material properties of this compound.
Prediction of Spectroscopic Signatures and Validation of Experimental Data
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. mit.edu
DFT and Time-Dependent DFT (TD-DFT) are commonly used to predict vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, respectively. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated for this compound. researchgate.net Comparing this predicted spectrum with an experimental one can aid in the assignment of vibrational modes to specific functional groups, such as the C≡N stretch of the nitrile, the C≡C stretch of the ethynyl group, and the various C-H bending modes of the aromatic ring and methyl group. derpharmachemica.com
Similarly, TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths, providing a theoretical UV-Vis spectrum. researchgate.net This is useful for understanding the electronic structure and the nature of the orbitals involved in the electronic excitations. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which helps in the interpretation of experimental ¹H and ¹³C NMR spectra. rsc.org The agreement between calculated and experimental spectra serves as a strong validation of the computed molecular structure. aanda.org
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound Note: Experimental values are hypothetical for illustrative purposes. Predicted values are typical for DFT calculations.
| Spectroscopic Feature | Predicted Value | Hypothetical Experimental Value |
| C≡N Vibrational Frequency | 2235 cm⁻¹ | 2230 cm⁻¹ |
| C≡C Vibrational Frequency | 2115 cm⁻¹ | 2110 cm⁻¹ |
| ¹³C Chemical Shift (CN) | 118 ppm | 119 ppm |
| Maximum Absorption (λmax) | 285 nm | 288 nm |
In Silico Design of Novel Reactions and Derivatives of this compound
One of the most exciting applications of computational chemistry is the in silico design of new molecules and reactions. By leveraging the understanding gained from the calculations described above, researchers can rationally design derivatives of this compound with tailored properties.
For example, by systematically replacing the methyl group with other functional groups (e.g., -OCH₃, -NO₂, -Cl) in a computational model, one can predict how these substitutions would affect the molecule's electronic properties, reactivity, and spectroscopic signatures. This allows for the rapid screening of a large number of potential derivatives to identify candidates with desired characteristics, such as a smaller HOMO-LUMO gap for applications in organic electronics or altered reactivity for use in specific chemical syntheses.
Computational methods can also be used to design novel reactions. For instance, DFT calculations can be employed to explore the feasibility of new cycloaddition reactions involving the ethynyl group or to predict the regioselectivity of electrophilic aromatic substitution on the benzene ring with different reagents. nih.gov This predictive power can significantly accelerate the discovery process by focusing experimental efforts on the most promising candidates and reaction conditions, saving time and resources.
Advanced Spectroscopic and Analytical Methodologies in Research on 4 Ethynyl 3 Methylbenzonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-ethynyl-3-methylbenzonitrile (B6234129) and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of protons offer a wealth of structural information. For instance, the acetylenic proton of terminal alkyne derivatives typically appears as a singlet in a specific region of the spectrum. rsc.org Aromatic protons exhibit complex splitting patterns in the downfield region, which can be analyzed to confirm the substitution pattern on the benzene (B151609) ring. The methyl group protons typically present as a singlet in the upfield region. hmdb.ca
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. udel.edu The chemical shifts of carbon atoms are sensitive to their local electronic environment, hybridization, and substitution. udel.edulibretexts.org Key signals in the ¹³C NMR spectrum of this compound derivatives include those for the nitrile carbon, the two sp-hybridized carbons of the ethynyl (B1212043) group, and the aromatic and methyl carbons. libretexts.org Broadband proton decoupling is often employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
The following table provides typical ¹H and ¹³C NMR chemical shift ranges for key functional groups found in this compound and its derivatives.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetylenic (C≡C-H) | ~3.0-3.5 | ~70-90 (sp carbons) |
| Aromatic (Ar-H) | ~7.0-8.0 | ~120-140 |
| Methyl (Ar-CH₃) | ~2.0-2.5 | ~15-25 |
| Nitrile (C≡N) | - | ~115-125 |
Mass Spectrometry (MS) Techniques for Mechanistic Studies and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable information about their structure through the analysis of fragmentation patterns. miamioh.edu
High-resolution mass spectrometry (HRMS) is particularly crucial for providing the exact mass of a molecule, which allows for the determination of its elemental formula. rsc.org This is a critical step in confirming the identity of a newly synthesized compound. Common soft ionization techniques used for these molecules include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), which are effective for producing intact molecular ions with minimal fragmentation. miamioh.edu These methods often generate protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. miamioh.edu
Electron Ionization (EI) is a harder ionization technique that can lead to extensive fragmentation of the molecule. While this can sometimes make it difficult to observe the molecular ion, the resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and to distinguish between isomers. miamioh.edu The fragmentation of this compound derivatives can provide insights into the stability of different parts of the molecule and help to confirm the connectivity of atoms.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the presence of specific functional groups and monitoring their transformations during chemical reactions involving this compound. orientjchem.orgresearchgate.net
The key functional groups in this compound have characteristic vibrational frequencies. The nitrile (C≡N) group exhibits a strong, sharp absorption in the IR spectrum, while the terminal alkyne (C≡C-H) shows a characteristic C-H stretching vibration. rsc.org The C≡C triple bond stretch is also observable. rsc.org Aromatic C-H and C=C stretching vibrations, as well as C-H bending vibrations, provide information about the benzene ring. orientjchem.org
By comparing the IR or Raman spectra of reactants and products, chemists can confirm the success of a chemical transformation. For example, the disappearance of the alkyne C-H stretch and the appearance of new bands would indicate that the ethynyl group has reacted.
The table below summarizes the characteristic IR absorption frequencies for the main functional groups in this compound.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2220 - 2260 |
| Alkyne (C≡C-H) | C-H Stretch | 3250 - 3350 |
| Alkyne (C≡C) | Stretch | 2100 - 2140 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1400 - 1600 |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
For derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. core.ac.uk
The resulting crystal structure can confirm the connectivity of atoms, establish the stereochemistry of chiral centers, and reveal details about how molecules pack in the crystal lattice. This information is invaluable for understanding the physical properties of the material and for designing new molecules with specific solid-state properties. For instance, understanding the packing of molecules can inform the design of materials with desired electronic or optical properties.
Advanced Chromatographic Methods (e.g., GC-MS, LC-MS) for Reaction Monitoring and Purity Assessment
Advanced chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and commonly used methods.
GC-MS is suitable for the analysis of volatile and thermally stable compounds. researchgate.netdiva-portal.org In this technique, the components of a mixture are separated by gas chromatography and then detected by a mass spectrometer. diva-portal.org This allows for the identification of individual components based on their retention time and mass spectrum. researchgate.net GC-MS is often used to monitor the disappearance of starting materials and the appearance of products in a reaction mixture. rsc.org
For compounds that are not suitable for GC analysis due to low volatility or thermal instability, LC-MS is the method of choice. The sample is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. nih.gov LC-MS is a versatile technique that can be used for a wide range of compounds and is frequently employed for the analysis of complex reaction mixtures and for the purification of target compounds.
Both GC-MS and LC-MS are crucial for determining the purity of synthesized derivatives of this compound, ensuring that they are free from starting materials, byproducts, and other impurities.
Application of Chiroptical Spectroscopies for Enantiomeric Excess Determination in Asymmetric Syntheses
When asymmetric synthesis is used to produce chiral derivatives of this compound, it is essential to determine the enantiomeric excess (e.e.) of the product. ic.ac.uk Chiroptical spectroscopy techniques are specifically designed for this purpose. rsc.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique for each enantiomer and can be used to determine the e.e. of a mixture. nih.gov Another technique is optical rotatory dispersion (ORD), which measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
In addition to these spectroscopic methods, chiral chromatography, particularly chiral HPLC, is a widely used and powerful technique for separating enantiomers and determining their ratio in a mixture. nih.govic.ac.uk By using a chiral stationary phase, the two enantiomers of a compound can be separated into distinct peaks, and the area under each peak can be used to calculate the enantiomeric excess. ic.ac.uk
The determination of enantiomeric excess is a critical step in the development of chiral compounds, as the biological activity of enantiomers can differ significantly. masterorganicchemistry.com
Future Directions and Emerging Research Avenues for 4 Ethynyl 3 Methylbenzonitrile
Catalytic Asymmetric Synthesis Utilizing 4-Ethynyl-3-methylbenzonitrile (B6234129)
The development of catalytic asymmetric methods for the synthesis of chiral molecules derived from this compound represents a significant and largely unexplored research frontier. While the direct enantioselective synthesis of axially chiral benzonitriles has been demonstrated for biaryl systems, applying these principles to create chiral centers in molecules incorporating the this compound scaffold is a compelling future direction. nih.gov
Future research will likely focus on the use of chiral catalysts to control the stereochemistry of reactions involving either the ethynyl (B1212043) or nitrile functionalities. For instance, asymmetric additions to the alkyne group could be achieved using chiral metal complexes, leading to the formation of enantioenriched vinyl derivatives. Similarly, the development of catalytic methods for the asymmetric transformation of the nitrile group, or for reactions at the positions ortho to the substituents, would provide access to a diverse range of chiral products. nih.govnih.gov The resulting optically active compounds could serve as valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov
Table 1: Potential Asymmetric Transformations of this compound
| Reaction Type | Potential Chiral Catalyst | Resulting Chiral Scaffold |
|---|---|---|
| Asymmetric Hydrosilylation of Alkyne | Chiral Rhodium or Palladium Complexes | Chiral Vinylsilanes |
| Asymmetric Hydrocyanation of Alkyne | Chiral Nickel Complexes | Chiral Substituted Acrylonitriles |
| Asymmetric Aldol Addition to Ketones | Chiral Proline Derivatives | Chiral Propargyl Alcohols |
Flow Chemistry Approaches for Efficient Synthesis and Derivatization
The application of continuous flow chemistry and microreactor technology offers a promising avenue for the safe, efficient, and scalable synthesis and derivatization of this compound. itri.org.twmmsl.cz Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling reactive intermediates and performing hazardous reactions. itri.org.tw
Future research in this area could focus on developing continuous flow processes for the key synthetic steps in the production of this compound, as well as for its subsequent functionalization. qub.ac.ukalmacgroup.com For example, Sonogashira coupling reactions, which are often used to introduce the ethynyl group, can be significantly optimized in flow systems. Furthermore, the selective hydrogenation of the alkyne or the transformation of the nitrile group could be performed with higher selectivity and yield in a continuous manner. qub.ac.ukalmacgroup.com The integration of in-line purification and analysis would further enhance the efficiency of these processes, making them more amenable to industrial applications. rsc.org
Photochemical and Electrochemical Transformations of this compound
The unique electronic properties of this compound, arising from the conjugation of the aromatic ring with the alkyne and nitrile groups, make it an interesting candidate for photochemical and electrochemical transformations. These methods offer green and sustainable alternatives to traditional chemical reactions, often proceeding under mild conditions without the need for harsh reagents. rsc.org
Future photochemical research could explore the participation of this compound in [2+2] cycloaddition reactions with alkenes or other alkynes, leading to the formation of complex cyclobutene (B1205218) and cyclobutadiene (B73232) derivatives. nih.gov The nitrile group could also be involved in photochemical processes. Electrochemically, the focus could be on the oxidation or reduction of the molecule to generate reactive intermediates. For instance, electrochemical C-H amidation has been demonstrated for benzonitrile (B105546), suggesting that similar transformations could be applied to this compound to introduce new functional groups onto the aromatic ring. rsc.org The development of electro-catalytic systems for these transformations would be a key area of investigation.
Development of Novel Materials Based on this compound Scaffolds
The rigid, linear structure of the ethynylbenzonitrile core makes this compound an excellent building block for the construction of novel materials with tailored properties.
One promising area is the development of liquid crystals. mdpi.com The introduction of an ethynyl linker can significantly influence the mesomorphic and photophysical properties of liquid crystalline materials. mdpi.com By incorporating the this compound unit into larger molecular architectures, it may be possible to create new liquid crystals with desirable properties for applications in displays and photonics.
Another exciting avenue is the use of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs). sigmaaldrich.comrsc.orgnih.govgoogle.comescholarship.org MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. sigmaaldrich.comrsc.orgnih.govgoogle.comescholarship.org The specific geometry and functionality of this compound could lead to the formation of MOFs with unique pore structures and chemical properties. The nitrile and ethynyl groups could also serve as sites for post-synthetic modification, allowing for the fine-tuning of the MOF's properties.
Integration into Multicomponent Reactions (MCRs) for Complexity Generation
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. tcichemicals.com The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that are widely used in medicinal chemistry and drug discovery. wikipedia.orgwalisongo.ac.idnih.govwikipedia.orgmdpi.comorganic-chemistry.orgnih.govbeilstein-journals.orgrsc.orgorganic-chemistry.orgnih.govsciepub.comnih.govresearchgate.net
A significant future research direction would be to explore the utility of this compound as a component in MCRs. While the nitrile group itself is not a typical reactant in Passerini or Ugi reactions, the molecule could be modified to incorporate a carboxylic acid, aldehyde, or amine functionality, which would allow it to participate in these transformations. nih.govwikipedia.org Alternatively, the ethynyl group could potentially be involved in novel MCRs. The development of new MCRs that can accommodate the unique functionalities of this compound would open up new avenues for the rapid synthesis of diverse and complex molecular scaffolds.
Sustainable and Green Chemistry Approaches in the Synthesis and Reactions of this compound
The principles of green and sustainable chemistry are becoming increasingly important in chemical synthesis. Future research on this compound will undoubtedly be guided by these principles, focusing on the development of environmentally benign synthetic routes and reaction conditions.
This includes the use of greener solvents, the development of catalyst systems that can be easily recovered and reused, and the design of processes with high atom economy. researchgate.net For example, the catalytic transfer hydrogenation of benzonitriles in continuous flow systems using safer hydrogen sources is a promising green alternative to traditional reduction methods. qub.ac.ukalmacgroup.com Exploring similar sustainable approaches for the synthesis and reactions of this compound will be a key research focus. This could involve the use of biocatalysis, microwave-assisted synthesis, or reactions in aqueous media to minimize the environmental impact. walisongo.ac.id
Table 2: Green Chemistry Metrics for Potential Reactions
| Reaction Type | Traditional Method | Potential Green Alternative | Key Green Advantage |
|---|---|---|---|
| Reduction of Nitrile | High-pressure H2, Metal Catalyst | Catalytic Transfer Hydrogenation in Flow | Safer H2 source, milder conditions |
| Sonogashira Coupling | Homogeneous Pd catalyst in organic solvent | Heterogeneous Pd catalyst, aqueous media | Catalyst recyclability, reduced solvent waste |
| Functionalization | Stoichiometric reagents, harsh conditions | Catalytic C-H activation | High atom economy, reduced waste |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Ethynyl-3-methylbenzonitrile, and how do steric/electronic factors influence its regioselectivity?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) between halogenated benzonitrile precursors and terminal alkynes. For example, 3-methyl-4-iodobenzonitrile can react with ethynyltrimethylsilane, followed by deprotection . Steric hindrance from the methyl group may necessitate optimized reaction conditions (e.g., higher temperatures or bulky ligands) to enhance regioselectivity. Characterization via H/C NMR and IR confirms ethynyl group incorporation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are overlapping signals resolved?
- Methodological Answer : Key techniques include:
- NMR : H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and ethynyl protons (δ 2.5–3.5 ppm). C NMR confirms nitrile (δ ~115 ppm) and ethynyl carbons (δ 70–90 ppm).
- IR : Strong absorption at ~2200 cm (C≡N) and ~2100 cm (C≡C).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHN). Overlapping signals are resolved using 2D NMR (e.g., COSY, HSQC) or deuteration studies .
Q. What preliminary biological screening approaches are used to assess this compound’s bioactivity?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition Assays : Testing against kinases or cytochrome P450 isoforms using fluorogenic substrates.
- Cytotoxicity Studies : MTT assays on cell lines (e.g., HEK293, HeLa) to evaluate IC values.
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with biomolecules .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be systematically analyzed?
- Methodological Answer : Apply systematic review principles (Cochrane guidelines):
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., solvent, concentration).
- Sensitivity Analysis : Test robustness of conclusions by excluding outlier datasets.
- In vitro/in vivo correlation studies to validate mechanisms .
Q. What strategies optimize the synthesis of this compound for scale-up in academic settings?
- Methodological Answer :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) to improve yield.
- Solvent Selection : Use DMF or THF for solubility; avoid protic solvents to prevent alkyne protonation.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) .
Q. How does the electronic nature of the ethynyl group influence this compound’s reactivity in click chemistry applications?
- Methodological Answer : The ethynyl group participates in Huisgen cycloaddition with azides to form triazoles. Electron-withdrawing nitrile and methyl groups reduce alkyne reactivity, requiring Cu(I) catalysts or strain-promoted conditions. Kinetic studies (e.g., monitoring by H NMR) quantify reaction rates under varying conditions .
Q. What computational methods predict this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with protein crystal structures (e.g., kinases) to identify binding poses.
- QSAR Models : Corrogate substituent effects (e.g., ethynyl vs. methyl) on bioactivity using Molinspiration or Schrodinger suites.
- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
